molecular formula C6H2F5N B1409205 2,5-Difluoro-3-(trifluoromethyl)pyridine CAS No. 1214342-94-5

2,5-Difluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1409205
CAS No.: 1214342-94-5
M. Wt: 183.08 g/mol
InChI Key: CIAKVVTWFJPDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both difluoro and trifluoromethyl groups in the pyridine ring enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluoro-3-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the fluorination of pyridine derivatives using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent under anhydrous conditions . The reaction typically requires elevated temperatures to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can further optimize the production process, making it more efficient and cost-effective .

Mechanism of Action

The mechanism by which 2,5-Difluoro-3-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. This can lead to increased binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 2,5-Difluoro-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of difluoro and trifluoromethyl groups enhances its reactivity and stability, making it a versatile intermediate in various chemical reactions and applications .

Properties

IUPAC Name

2,5-difluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAKVVTWFJPDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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